Chlorhydrate de 1-(1H-pyrazol-1-yl)acétone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

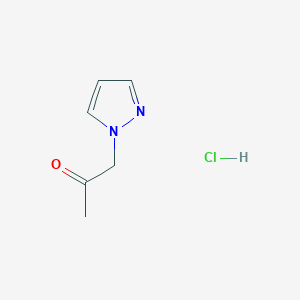

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6. The purity is usually 95%.

BenchChem offers high-quality 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

“Chlorhydrate de 1-(1H-pyrazol-1-yl)acétone” est un composé chimique unique qui présente des applications potentielles dans la recherche pharmaceutique . Il fait partie d'une famille de composés qui ont été étudiés pour leurs diverses activités biologiques .

Propriétés antibactériennes

Des composés avec un noyau pyrazole, comme “this compound”, ont été remarqués pour leurs propriétés antibactériennes . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antibactériens.

Applications anti-inflammatoires

Les dérivés du pyrazole ont également été étudiés pour leurs propriétés anti-inflammatoires . Cela suggère que “this compound” pourrait être utilisé dans le développement de médicaments anti-inflammatoires.

Recherche anticancéreuse

Les propriétés anticancéreuses potentielles des composés pyrazole font de “this compound” un composé d'intérêt dans la recherche oncologique .

Propriétés analgésiques

Les propriétés analgésiques des composés pyrazole suggèrent que “this compound” pourrait être utilisé dans la recherche sur la gestion de la douleur .

Applications anticonvulsivantes

Les composés pyrazole ont été étudiés pour leurs propriétés anticonvulsivantes . Cela suggère des applications potentielles de “this compound” dans le traitement des troubles convulsifs.

Propriétés anthelmintiques

Les propriétés anthelmintiques des composés pyrazole suggèrent que “this compound” pourrait être utilisé dans le développement de traitements pour les infections par des vers parasites .

Applications antioxydantes

Enfin, les propriétés antioxydantes des composés pyrazole suggèrent des applications potentielles de “this compound” dans le développement de traitements pour les conditions liées au stress oxydatif .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

It is known that pyrazole derivatives often interact with their targets through hydrogen bonding . The compound may bind to its target, leading to changes in the target’s function or activity. More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Activité Biologique

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological assessments, and therapeutic implications of this compound based on diverse research findings.

Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-one Hydrochloride

The synthesis of pyrazole derivatives, including 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride, typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The resulting pyrazole structures can be further modified to enhance their biological activity. This compound has been explored alongside various analogs to assess its efficacy against different biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, particularly those overexpressing HER2, a common target in breast and gastric cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| YK-1 | HER2+ Gastric | 5.0 | ELF3-MED23 Inhibition |

| 10 | HER2+ Breast | 4.5 | ELF3-MED23 Inhibition |

| 11 | Various | 10.0 | Apoptosis Induction |

Studies have employed assays such as secreted alkaline phosphatase (SEAP) to measure the interaction between compounds and protein-protein interactions crucial for cancer progression (Hwang et al., 2023) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. In vitro studies have demonstrated that several pyrazole compounds exhibit potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.25 | 0.5 |

| 5a | E. coli | 0.22 | 0.45 |

| 7b | Pseudomonas aeruginosa | 0.30 | 0.60 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays reveal that these compounds can effectively inhibit bacterial growth and biofilm formation, suggesting their potential use in treating bacterial infections (PubChem) .

Case Studies

Several case studies have been published that demonstrate the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on HER2+ Gastric Cancer : A clinical trial involving YK-1 showed a significant reduction in tumor size among participants with HER2-positive gastric cancer after treatment with this pyrazole derivative, highlighting its potential as a targeted therapy (Hwang et al., 2023) .

- Antimicrobial Efficacy in Hospital Settings : A study conducted in a hospital setting found that pyrazole derivatives significantly reduced infection rates caused by resistant strains of bacteria, suggesting their application in antibiotic stewardship programs (PMC) .

Propriétés

IUPAC Name |

1-pyrazol-1-ylpropan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-6(9)5-8-4-2-3-7-8;/h2-4H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGVGIKFRJVJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.